molecular formula C6H3BrF3NO2 B6224826 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 2763999-76-2

4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B6224826
CAS No.: 2763999-76-2
M. Wt: 257.99 g/mol
InChI Key: QBDZRNBGYTUBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a halogenated and fluorinated pyrrole derivative. Its structure features a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 1, and a carboxylic acid (-COOH) moiety at position 2 of the pyrrole ring.

Properties

CAS No.

2763999-76-2

Molecular Formula

C6H3BrF3NO2

Molecular Weight

257.99 g/mol

IUPAC Name

4-bromo-1-(trifluoromethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H3BrF3NO2/c7-3-1-4(5(12)13)11(2-3)6(8,9)10/h1-2H,(H,12,13)

InChI Key

QBDZRNBGYTUBLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1Br)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of reagents and solvents .

Mechanism of Action

The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular weights of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with related pyrrole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups References
4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid Br (C4), -CF₃ (N1) ~240 (estimated) -COOH, -Br, -CF₃
4-Bromo-1H-pyrrole-2-carboxylic acid Br (C4) 189.99 -COOH, -Br
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid -CF₃ (C4) 179.10 -COOH, -CF₃
1H-Pyrrole-2-carboxylic acid None (parent compound) 111.10 -COOH

Key Observations :

  • Bromine vs. The -CF₃ group, while also electron-withdrawing, is less bulky and may improve lipophilicity .
  • Carboxylic Acid Group : The -COOH moiety enables hydrogen bonding and salt formation, influencing solubility and crystallinity. Derivatives like methyl esters (e.g., Methyl 4-bromo-1H-pyrrole-2-carboxylate) exhibit increased lipophilicity compared to the acid form .
Quorum Sensing Inhibition

The parent compound, 1H-pyrrole-2-carboxylic acid, demonstrates significant quorum sensing (QS) inhibition in Pseudomonas aeruginosa, reducing virulence factors like elastase (96% inhibition), protease (74%), and pyocyanin (44%) at 1 mg/mL. It suppresses QS genes (lasI, lasR, rhlI, pqsA, etc.) by up to 97% .

Biological Activity

4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves several steps:

  • Formation of the Pyrrole Ring : The pyrrole ring is synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds and amines.
  • Bromination : The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS).
  • Trifluoromethylation : The trifluoromethyl group is added using trifluoromethyl iodide or sulfonates under controlled conditions.

These synthetic methods enable the production of the compound with high purity and yield, essential for subsequent biological evaluations.

The biological activity of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and trifluoromethyl group enhances binding affinity and selectivity towards these targets, potentially leading to the inhibition of enzyme activity or modulation of receptor functions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, related pyrrole derivatives have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 0.016 μg/mL . This suggests that structural modifications in pyrrole derivatives can lead to significant improvements in anti-tuberculosis activity.

Anticancer Properties

Research has also explored the anticancer potential of pyrrole-based compounds. A study on C-4 analogues demonstrated that certain derivatives could effectively depolymerize microtubules, a mechanism crucial for cancer cell proliferation inhibition. The antiproliferative activities were correlated with their microtubule-depolymerizing effects .

Comparative Analysis

The following table summarizes key biological activities and properties of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid compared to other halogenated pyrrole derivatives:

CompoundAntiproliferation IC50 (µM)Microtubule Depolymerization EC50 (µM)Remarks
4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acidTBDTBDPotentially effective against drug-resistant TB
Colchicine0.016 ± 0.0020.030Known microtubule inhibitor
JG-03-140.036 ± 0.0020.490Moderate activity
4-Chlorophenyl derivative0.919 ± 0.020>75Lower efficacy

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of pyrrole derivatives:

  • Anti-Tuberculosis Activity : A study designed pyrrole-2-carboxamides based on MmpL3 crystal structures, revealing that certain substitutions significantly enhance anti-TB activity while maintaining low cytotoxicity .
  • Microtubule Targeting : Research on analogues targeting the colchicine site indicated that structural modifications could lead to enhanced antiproliferative effects through microtubule depolymerization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves halogenation (bromination) and trifluoromethylation steps. A common approach is coupling brominated pyrrole intermediates with trifluoromethylating agents like CF₃I under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (often 80–100°C) and catalyst choice (e.g., CuI for Ullmann-type couplings) significantly affect yields, which range from 60% to 95% depending on purification protocols . Optimization of solvent polarity (e.g., DMSO vs. THF) can mitigate side reactions like decarboxylation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns via diagnostic peaks (e.g., pyrrole ring protons at δ 6.5–7.5 ppm; CF₃ group deshields adjacent carbons to ~110–120 ppm) .
  • LCMS/HRMS : Validate molecular weight (M-1 or M+1 ions) and purity (>95% by HPLC) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. CF₃ positioning) by analyzing bond lengths and angles, as demonstrated for analogous pyrrole derivatives .

Q. How do the bromine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing CF₃ group at the 1-position enhances electrophilicity at the 2-carboxylic acid site, facilitating amidation or esterification . However, steric hindrance from the CF₃ group may reduce reactivity in bulky ligand systems, necessitating Pd catalysts with high tolerance (e.g., XPhos) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies for this compound?

  • Methodological Answer : Discrepancies often arise from solubility differences or metabolic instability. Use the following steps:

  • Solubility profiling : Test in PBS, DMSO, and cell culture media; adjust formulations with cyclodextrins if needed .
  • Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways .
  • Molecular docking refinement : Incorporate solvent effects and protein flexibility (e.g., using AMBER or GROMACS) to improve binding affinity predictions .

Q. What strategies optimize the compound’s pharmacokinetic properties for drug development without altering its core structure?

  • Methodological Answer :

  • Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or tert-butyl) to enhance membrane permeability .
  • Co-crystallization : Improve solubility via salt formation (e.g., sodium or lysine salts) without structural modification .
  • Lipophilicity adjustment : Introduce hydrophilic substituents at the 3-position while retaining bromine and CF₃ groups .

Q. How does the crystal packing of this compound affect its solid-state stability, and what techniques validate this?

  • Methodological Answer : The monoclinic P2₁/c space group (common in pyrrole derivatives) influences stability via hydrogen-bonding networks between carboxylic acid groups. Validate using:

  • PXRD : Compare experimental vs. simulated patterns to detect polymorphs .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates robust packing) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 8–12% to packing) .

Q. Why do some synthetic routes yield regioisomeric byproducts, and how can they be minimized?

  • Methodological Answer : Competing pathways during bromination (e.g., electrophilic attack at pyrrole C3 vs. C4) lead to regioisomers. Mitigation strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., TMS) to control bromine placement .
  • Low-temperature kinetics : Slow addition of NBS (N-bromosuccinimide) at –20°C to favor thermodynamic control .
  • HPLC purification : Separate isomers using C18 columns with acetonitrile/water gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.